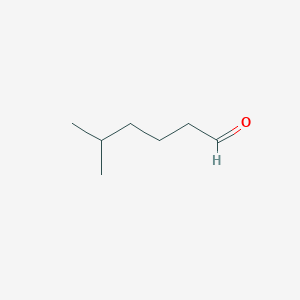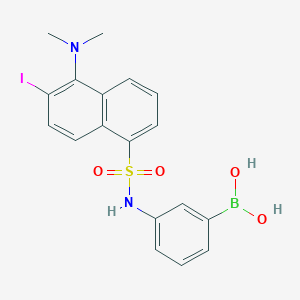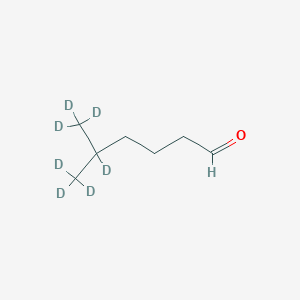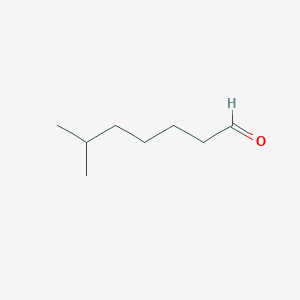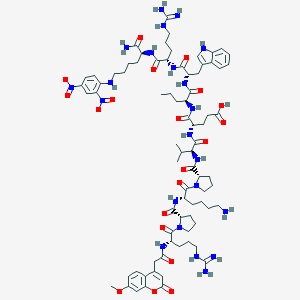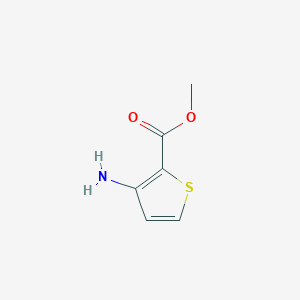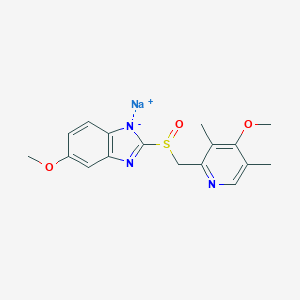![molecular formula C15H23NO4 B128163 3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid CAS No. 81148-15-4](/img/structure/B128163.png)
3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid
Overview
Description
3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid, also known as 3-{4-[2-hydroxy-3-(aminopropan-2-yloxy)phenyl]propanoic acid, is a compound of the carboxylic acid class. It is a white, crystalline solid with a molecular weight of 287.33 g/mol and a melting point of 206-208 °C. It is soluble in water and has a pKa of 4.85.
Scientific Research Applications
Synthesis and Biological Activities
One area of research involves the synthesis and evaluation of biological activities of compounds related to 3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid. For instance, Venkateswarlu, Panchagnula, and Subbaraju (2006) synthesized derivatives from 4-hydroxyphenylacetic acid, showing significant brine shrimp lethality but weak antioxidant and antibacterial activities (Venkateswarlu, Panchagnula, & Subbaraju, 2006).
Renewable Building Blocks for Benzoxazine Synthesis
Another research focus is using compounds like 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) as renewable building blocks in materials science. Trejo-Machin et al. (2017) explored its use for enhancing the reactivity of molecules towards benzoxazine ring formation, demonstrating its potential in producing materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Role in Peroxygenase-Catalyzed Hydroxylation
The compound is also studied in the context of enzyme-catalyzed reactions. Kinne et al. (2009) reported on a fungal peroxygenase that catalyzed the hydroxylation of propranolol (1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol), demonstrating the potential of fungal peroxygenases in drug metabolite synthesis (Kinne, Poraj-Kobielska, Aranda, Ullrich, Hammel, Scheibner, & Hofrichter, 2009).
Development of PPARγ Agonists
In pharmaceutical research, derivatives of this compound are synthesized for the development of potent PPARγ agonists. For instance, Reynolds and Hermitage (2001) described the synthesis of a related compound for this purpose, highlighting the importance of such derivatives in developing new drugs (Reynolds & Hermitage, 2001).
Electropolymerization Studies
The compound has been investigated for electropolymerization properties as well. Bıyıklıoğlu and Alp (2017) synthesized silicon naphthalocyanines with derivatives of this compound for electropolymerization studies, expanding its application in material science (Bıyıklıoğlu & Alp, 2017).
Fluorescence Derivatization of Amino Acids
Furthermore, the compound has been explored in fluorescence derivatization. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to amino acids, creating derivatives with strong fluorescence, relevant in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Asymmetric Synthesis for Medicinal Applications
The asymmetric synthesis of derivatives is also a key area of research. Narsaiah and Kumar (2011) described an efficient asymmetric synthesis of a related compound, showcasing its significance in medicinal chemistry (Narsaiah & Kumar, 2011).
Mechanism of Action
Target of Action
The primary target of 3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid is the beta-1 adrenergic receptor . These receptors are primarily found in cardiac muscle and are responsible for mediating the positive inotropic and chronotropic effects of adrenaline and noradrenaline .
Mode of Action
This compound acts as a competitive antagonist at the beta-1 adrenergic receptors . By binding to these receptors, it prevents the action of endogenous catecholamines, thereby reducing the contractility and cardiac rate of heart muscle . This leads to a decrease in cardiac output and myocardial oxygen demands .
Biochemical Pathways
The antagonism of beta-1 adrenergic receptors leads to a decrease in cyclic AMP levels within the cell, due to the inhibition of adenylate cyclase . This results in less activation of protein kinase A, leading to reduced phosphorylation of various proteins involved in cardiac muscle contraction . The overall effect is a reduction in heart rate and contractility .
Result of Action
The primary result of the action of this compound is a reduction in heart rate and contractility . This can be beneficial in conditions where a reduction in cardiac workload is desired, such as in the management of hypertension or heart failure .
properties
IUPAC Name |
3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSCWPMGTDPATI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001809 | |
| Record name | 3-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81148-15-4 | |
| Record name | Esmolol acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81148-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Als 8123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081148154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESMOLOL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0SM48N856 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




